Oxycarboxin

Description

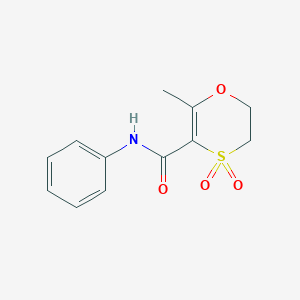

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-9-11(18(15,16)8-7-17-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEKQAFGQBKLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(S(=O)(=O)CCO1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034792 | |

| Record name | Oxycarboxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or white solid; [HSDB] | |

| Record name | Oxycarboxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

219 °C | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

38 [ug/mL] (The mean of the results at pH 7.4), In water, 1,400 mg/L at 25 °C, 83.7 g/L in acetone, 8.8 g/L in hexane | |

| Record name | SID26729848 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.41 g/cu cm | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg], 4.2X10-8 mm Hg | |

| Record name | Oxycarboxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OFF-WHITE CRYSTALS, White solid | |

CAS No. |

5259-88-1 | |

| Record name | Oxycarboxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5259-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxycarboxin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXYCARBOXIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxycarboxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxycarboxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCARBOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPU5GBN17X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119.5 to 121.5 °C | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxycarboxin on Succinate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxycarboxin, a systemic fungicide belonging to the oxathiin carboxamide class, exerts its biological activity through the specific inhibition of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), making it an essential hub for cellular respiration and energy metabolism. This compound acts as a potent succinate dehydrogenase inhibitor (SDHI) by binding to the ubiquinone reduction site (Qp site) of the enzyme complex. This binding event competitively blocks the natural substrate, ubiquinone, from accessing its binding pocket, thereby impeding the transfer of electrons from succinate to the ETC. The resulting disruption of cellular respiration leads to a cascade of metabolic failures and ultimately, fungal cell death. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on SDH, including quantitative inhibition data, detailed experimental protocols for its characterization, and a description of the downstream signaling consequences.

The Molecular Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a highly conserved, heterotetrameric enzyme complex embedded in the inner mitochondrial membrane. It is unique in its dual role, participating in both the TCA cycle and the ETC. The complex is composed of four subunits:

-

SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.

-

SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer from FAD to the ubiquinone binding site.

-

SDHC and SDHD (Membrane anchor subunits): These two hydrophobic subunits anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.

The catalytic activity of SDH involves the oxidation of succinate to fumarate in the mitochondrial matrix, coupled with the reduction of ubiquinone to ubiquinol within the inner mitochondrial membrane.

Mechanism of this compound Inhibition

This compound functions as a specific inhibitor of the ubiquinone-reducing activity of SDH.[1] Unlike competitive inhibitors that bind to the succinate-binding site in SDHA, this compound targets the Qp site, which is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[2] By occupying this site, this compound physically obstructs the binding of ubiquinone, thereby preventing the transfer of electrons from the iron-sulfur clusters of SDHB to the ubiquinone pool.[1] This action effectively uncouples the TCA cycle from the electron transport chain at the level of Complex II.

The Ubiquinone-Binding Pocket and Key Amino Acid Interactions

Mutagenesis studies in fungal pathogens like Botrytis cinerea have identified specific amino acid substitutions in the SdhB subunit that confer resistance to carboxamides, highlighting their importance in inhibitor binding. Key residues implicated include:

-

Proline at position 225 (P225): Mutations at this site are frequently associated with resistance.

-

Asparagine at position 230 (N230): Alterations of this residue can impact inhibitor sensitivity.[3]

-

Histidine at position 272 (H272): This residue is a common site for mutations leading to resistance against various SDHIs.[3]

Furthermore, structural studies of other Qp site inhibitors have revealed a conserved binding motif. A critical interaction involves hydrogen bonding between the inhibitor and Tyrosine 58 of SDHD and Tryptophan 173 of SDHB .[4] It is highly probable that the carboxamide moiety of this compound participates in similar hydrogen bonding within this pocket, contributing to its high binding affinity.

Quantitative Analysis of SDH Inhibition

The inhibitory potency of this compound and related compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). While specific values for this compound are not consistently reported across a wide range of organisms in recent literature, data for its parent compound, carboxin, and other SDHIs provide a valuable reference.

| Compound | Parameter | Value | Organism/System | Reference |

| Carboxin | Ki | 16 µM | Micrococcus denitrificans (membrane succinate oxidation) | [5] |

| Carboxin | IC50 | 1.1 µM | Bovine heart mitochondria | [6] |

| Benodanil | IC50 | 62.02 mg/L | Rhizoctonia solani succinate dehydrogenase | [5] |

| Atpenin A5 | IC50 | 3.6 nM | Bovine heart mitochondria | [7] |

Note: A direct comparison of IC50 and Ki values should be made with caution as they are determined under different experimental conditions. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of binding affinity, while the IC50 is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[5]

Experimental Protocols

Isolation of Mitochondria from Fungal Mycelia

A source of active succinate dehydrogenase is required for in vitro inhibition assays. The following is a generalized protocol for the isolation of mitochondria from fungal mycelia.

Materials:

-

Fungal mycelia

-

Mitochondrial Isolation Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.1% (w/v) BSA, 1 mM PMSF)

-

Dounce homogenizer

-

Centrifuge and rotor capable of reaching 20,000 x g

-

Bradford or BCA protein assay reagents

Procedure:

-

Harvest fungal mycelia by filtration and wash with distilled water.

-

Resuspend the mycelia in ice-cold Mitochondrial Isolation Buffer.

-

Disrupt the cells using a Dounce homogenizer on ice.

-

Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Gently wash the mitochondrial pellet with Isolation Buffer without BSA.

-

Resuspend the mitochondrial pellet in a minimal volume of the desired assay buffer.

-

Determine the protein concentration of the mitochondrial suspension.

Determination of this compound IC50 using a Succinate-DCPIP Reductase Assay

This spectrophotometric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, 1 mM KCN)

-

Succinate solution (e.g., 1 M stock in water)

-

DCPIP solution (e.g., 2 mM stock in water)

-

Decylubiquinone (e.g., 10 mM stock in ethanol)

-

This compound stock solutions in DMSO (at various concentrations)

-

96-well microplate

-

Spectrophotometer capable of kinetic measurements at 600 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, decylubiquinone (final concentration ~50 µM), and isolated mitochondria (e.g., 10-20 µg of protein per well).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Add the reaction mixture to each well.

-

Incubate the plate for 5-10 minutes at room temperature to allow for inhibitor binding.

-

Add DCPIP solution to each well (final concentration ~74 µM).

-

Initiate the reaction by adding succinate to each well (final concentration ~10 mM).

-

Immediately begin monitoring the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Calculate the initial rate of DCPIP reduction for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Cellular Consequences of SDH Inhibition

The inhibition of succinate dehydrogenase by this compound has profound consequences that extend beyond the immediate disruption of the TCA cycle and electron transport chain.

Disruption of Cellular Respiration and Energy Production

The primary and most immediate consequence of this compound action is the cessation of electron flow from succinate to the ubiquinone pool. This leads to:

-

Accumulation of Succinate: The blockage of SDH activity results in the buildup of its substrate, succinate, in the mitochondrial matrix.

-

Depletion of Downstream TCA Cycle Intermediates: The lack of fumarate production leads to a depletion of subsequent TCA cycle intermediates, such as malate and oxaloacetate.

-

Impaired Oxidative Phosphorylation: By preventing the reduction of ubiquinone, this compound inhibits the delivery of electrons to Complex III and subsequently to the rest of the ETC, leading to a drastic reduction in ATP synthesis.

Production of Reactive Oxygen Species (ROS)

Under conditions of SDH inhibition, the electron carriers upstream of the blockage, particularly the FAD cofactor in SDHA, can become highly reduced. These reduced components can then react directly with molecular oxygen to generate superoxide radicals (O2•−), which can be further converted to other reactive oxygen species (ROS). This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Altered Cellular Signaling

The accumulation of succinate due to SDH inhibition can act as an oncometabolite, influencing various cellular signaling pathways. One of the most well-characterized effects is the inhibition of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs). Inhibition of PHDs leads to the stabilization of the alpha subunit of the hypoxia-inducible factor (HIF-1α).[8] This transcription factor can then translocate to the nucleus and promote the expression of genes involved in processes such as glycolysis and angiogenesis, creating a "pseudo-hypoxic" state even under normoxic conditions.[8]

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of this compound-Induced Cellular Changes

Caption: Signaling cascade initiated by this compound's inhibition of succinate dehydrogenase.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound on succinate dehydrogenase.

Conclusion

This compound's efficacy as a fungicide is rooted in its highly specific and potent inhibition of succinate dehydrogenase. By targeting the ubiquinone-binding site of this essential metabolic enzyme, this compound triggers a cascade of events, including the disruption of cellular respiration, the generation of reactive oxygen species, and the alteration of key signaling pathways. The detailed understanding of this mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for the continued development of effective and specific SDHI fungicides and for managing the emergence of resistance in fungal populations. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working in the fields of mycology, drug discovery, and agricultural science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxycarboxin: Chemical Structure, Properties, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxycarboxin, a systemic fungicide belonging to the oxathiin carboxamide class, has been a significant tool in the management of fungal diseases, particularly rusts, since its introduction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and fungicidal action of this compound. It details its mechanism of action as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi. This document also outlines detailed experimental protocols for its synthesis, analysis of purity, and evaluation of its fungicidal efficacy. Furthermore, metabolic pathways in plants and microorganisms are discussed. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of fungicides and other bioactive molecules.

Chemical Identity and Physicochemical Properties

This compound is the sulfone derivative of carboxin. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide[1] |

| CAS Number | 5259-88-1[1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₃NO₄S[1][2][3][4][5] |

| Molecular Weight | 267.30 g/mol [1][2][3][4] |

| InChI Key | AMEKQAFGQBKLKX-UHFFFAOYSA-N[3][5] |

| SMILES | CC1=C(C(=O)NC2=CC=CC=C2)S(=O)(=O)CCO1[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Off-white to white crystalline solid[2] |

| Melting Point | 127.5-130 °C[2] |

| Boiling Point | 527.6 °C at 760 mmHg[2] |

| Vapor Pressure | 4.2 x 10⁻⁸ mm Hg[2] |

| Water Solubility | 1 g/L at 25 °C[2] |

| Solubility in Organic Solvents | Acetone: 360 g/kg, Methanol: 70 g/kg, Benzene: 34 g/kg, Ethanol: 30 g/kg[6] |

| LogP (Octanol-Water Partition Coefficient) | 0.772[2] |

Fungicidal Properties and Mechanism of Action

This compound is a systemic fungicide with both protective and curative properties.[7] It is particularly effective against rust fungi (Basidiomycetes) and is used to control a variety of diseases on cereals, ornamentals, and other crops.[8]

The primary mode of action of this compound is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[2][8] By binding to the ubiquinone-binding site (Q-site) of the SDH complex, this compound blocks the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and cellular respiration leads to a severe reduction in ATP production, ultimately causing fungal cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the oxidation of its precursor, carboxin. A general laboratory-scale synthesis protocol is described below.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Step 1: Synthesis of Carboxin

-

Dissolve 2-chloro-N-phenylacetoacetamide in a suitable solvent such as ethanol.

-

Add an equimolar amount of 2-mercaptoethanol to the solution.

-

Slowly add a solution of a base (e.g., sodium hydroxide or potassium hydroxide) while maintaining the temperature below 30°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to induce cyclization.

-

The crude carboxin precipitates out and can be collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

-

-

Step 2: Oxidation to this compound [1]

-

Dissolve the purified carboxin in glacial acetic acid.

-

Slowly add a 30% hydrogen peroxide solution to the mixture, maintaining the temperature between 25-30°C.

-

Stir the reaction mixture for several hours until the oxidation is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the this compound.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a solvent such as ethanol.

-

Analysis of Purity

The purity of the synthesized this compound can be determined using High-Performance Liquid Chromatography (HPLC).

Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration.

-

Procedure: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be calculated by comparing the peak area of the sample to that of the standard.

Fungicidal Efficacy Testing against Rust Fungi (Puccinia spp.)

The following protocol is adapted for testing the efficacy of this compound against wheat leaf rust (Puccinia triticina) using a detached leaf assay.

Protocol:

-

Plant Material: Grow a susceptible wheat variety (e.g., 'Morocco') under controlled greenhouse conditions.

-

Inoculum Preparation: Collect fresh uredospores of Puccinia triticina. Suspend the spores in a light mineral oil or distilled water containing a surfactant (e.g., Tween 20) to a concentration of approximately 1 x 10⁵ spores/mL.

-

Detached Leaf Preparation: Excise healthy, fully expanded primary leaves from 7-10 day old wheat seedlings. Cut the leaves into 5 cm segments.

-

Fungicide Application: Prepare a series of concentrations of this compound in sterile distilled water. Apply the fungicide solutions to the adaxial surface of the leaf segments using a fine sprayer until runoff. Allow the leaves to air dry. Control leaves are sprayed with water and surfactant only.

-

Inoculation: Place the treated leaf segments on a 1.5% water agar medium in petri dishes. Inoculate the leaf segments by spraying with the uredospore suspension.

-

Incubation: Incubate the petri dishes in a dew chamber at 15-20°C in the dark for 24 hours to allow for spore germination and infection. Then, transfer the dishes to a growth chamber with a 16-hour photoperiod at 20-25°C.

-

Disease Assessment: After 10-14 days, assess the disease severity by counting the number of uredinia (pustules) per leaf segment or by using a disease rating scale.

-

Data Analysis: Calculate the percent inhibition of disease for each this compound concentration compared to the control. Determine the EC₅₀ value (the concentration of fungicide that inhibits disease development by 50%).

Metabolism and Degradation

This compound can be metabolized by plants and microorganisms.

In Plants: this compound is absorbed by the roots and translocated through the xylem to other parts of the plant. The primary metabolic pathway involves the cleavage of the oxathiin ring, leading to the formation of more polar metabolites. One of the identified metabolites is 2-(vinylsulfonyl)acetanilide.[5]

In Soil/Microorganisms: Soil microorganisms, such as Pseudomonas aeruginosa, can degrade this compound. The degradation pathway involves the hydrolysis of the amide bond and cleavage of the oxathiin ring, ultimately leading to the formation of aniline and other smaller molecules.[4]

Metabolic Degradation Pathway of this compound:

Caption: Simplified metabolic pathway of this compound.

Conclusion

This compound remains a relevant fungicide due to its specific and effective mode of action against rust diseases. This technical guide has provided a detailed overview of its chemical and physical properties, a clear elucidation of its mechanism of action, and practical, detailed protocols for its synthesis, analysis, and efficacy testing. Understanding these core aspects of this compound is crucial for its continued effective use in agriculture and for the development of new fungicidal agents. The provided experimental methodologies offer a solid foundation for researchers to conduct further studies on this important molecule.

References

- 1. scielo.br [scielo.br]

- 2. Buy this compound | 5259-88-1 [smolecule.com]

- 3. scite.ai [scite.ai]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0072106A1 - Synthesis of intermediate for the manufacture of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide - Google Patents [patents.google.com]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

The Synthesis of Oxycarboxin from Carboxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Oxycarboxin, a systemic fungicide, through the oxidation of its precursor, Carboxin. Both Carboxin and this compound are significant in agricultural science due to their targeted inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. This document outlines the primary synthetic pathway, detailed experimental protocols, and the underlying mechanism of action. Quantitative data is presented for clarity, and key processes are visualized through diagrams to facilitate understanding for researchers and professionals in drug and pesticide development.

Introduction

This compound (5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxanilide-4,4-dioxide) is a widely used systemic fungicide effective against rust diseases in various crops.[1] It belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal metabolic process. The most common and industrially relevant method for its production is the direct oxidation of Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide).[1][2] This guide focuses on this specific and crucial transformation.

Synthesis Pathway: Oxidation of Carboxin

The conversion of Carboxin to this compound is an oxidation reaction that specifically targets the sulfur atom in the oxathiin ring. This process transforms the sulfide group in Carboxin into a sulfone group in this compound, enhancing its systemic properties and efficacy as a fungicide.[3]

The most frequently cited method for this oxidation employs hydrogen peroxide in an acetic acid medium.[1][2][4] This approach is favored for its efficiency and the relatively clean reaction profile.

Diagram of the Synthesis Pathway

Caption: Oxidation of Carboxin to this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from Carboxin based on established chemical principles and available literature.

Objective: To synthesize this compound by the oxidation of Carboxin.

Materials:

-

Carboxin

-

30% Hydrogen Peroxide (H₂O₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Distilled Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Carboxin in glacial acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 20°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Pour the reaction mixture into cold water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x volumes).

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

-

Characterization: Dry the purified product and determine its melting point, and confirm its identity using spectroscopic methods (e.g., IR, NMR).

Experimental Workflow Diagram

Caption: Workflow for this compound synthesis.

Quantitative Data

The following table summarizes key quantitative data for Carboxin and this compound. While specific reaction yields can vary based on the precise conditions, the oxidation of Carboxin to this compound is generally reported to proceed in high yield.

| Parameter | Carboxin | This compound | Reference(s) |

| Molecular Formula | C₁₂H₁₃NO₂S | C₁₂H₁₃NO₄S | [4] |

| Molar Mass | 235.31 g/mol | 267.30 g/mol | [4] |

| Melting Point | 91.5-92.5 °C | 120 °C | [1] |

| Appearance | White solid | White solid | |

| Solubility | Soluble in acetone, ethanol, methanol. | Soluble in acetone, DMF, ethanol, methanol. | [1] |

| UV max | Not specified | 245 nm in aqueous solution | [4] |

| Reported Yield | - | >90% (overall from precursors) | [5] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Both Carboxin and its oxidized form, this compound, function as fungicides by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][6] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.

SDH catalyzes the oxidation of succinate to fumarate. Carboxin and this compound act as competitive inhibitors at the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[6][7] By binding to this site, they prevent the natural substrate, ubiquinone, from binding and accepting electrons from succinate, thereby blocking the electron transport chain.

Signaling Pathway Diagram

Caption: Inhibition of SDH by this compound.

Conclusion

The synthesis of this compound from Carboxin via oxidation is a straightforward and efficient process, crucial for the production of this important agricultural fungicide. Understanding the detailed experimental protocol and the underlying mechanism of action is vital for researchers in the field of pesticide development and fungal biology. The high-yield synthesis and the specific mode of action make this compound a continued subject of interest for developing new and improved fungicidal agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 5259-88-1 [smolecule.com]

- 3. This compound (Ref: F 461) [sitem.herts.ac.uk]

- 4. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational and experimental insight into the molecular mechanism of carboxamide inhibitors of succinate-ubquinone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Interaction of mitochondrial succinate:ubiquinone reductase with thenoyltrifluoroacetone and carboxin] - PubMed [pubmed.ncbi.nlm.nih.gov]

The History and Development of Oxycarboxin: A Technical Guide

Introduction

Oxycarboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide-4,4-dioxide) is a systemic fungicide belonging to the oxathiin chemical class.[1] First introduced in 1969 by Uniroyal under the brand name Plantvax, it represented a significant advancement in the control of fungal diseases, particularly rusts.[2] As a third-generation, site-specific fungicide, its development marked a shift from broad-spectrum, protectant chemicals to more targeted and systemic solutions in agriculture.[3] this compound is the sulfone analogue of Carboxin and shares a similar mode of action, offering both preventative and curative control against a specific range of economically important plant pathogens.[4][5]

Historical Context and Development

The development of this compound is intrinsically linked to its predecessor, Carboxin. Both were part of the oxathiin group of heterocyclic compounds discovered to have potent systemic fungicidal properties in the 1960s.[3][4] Carboxin was first described in 1966 and commercialized in 1969 as the first systemic seed treatment capable of eradicating deep-seated infections within the seed embryo, such as loose smut.[3][5]

This compound was developed concurrently and introduced commercially in 1969.[2] It is produced through the oxidation of Carboxin.[2][4] This chemical modification enhances the compound's stability.[6] The primary driver for its development was the need for a highly systemic agent effective against rust diseases on a variety of crops and ornamentals.[1][7] While Carboxin was primarily used as a seed treatment, this compound found its niche in foliar applications.[5] However, due to its narrow spectrum of activity, primarily targeting Basidiomycete fungi, its application was more limited compared to broad-spectrum fungicides that emerged later.[5]

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the production of its precursor, Carboxin. The process is completed by the oxidation of the sulfur atom in the oxathiin ring to a sulfone.

Synthesis Pathway:

-

Oxathiin Ring Formation: The synthesis of the core Carboxin structure starts with the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol in the presence of a base.[2][8]

-

Cyclization: The resulting intermediate undergoes cyclization under acidic conditions, which also removes a water molecule.[2][8]

-

Amidation: The ethyl ester is then converted to an amide through a reaction with aniline, yielding Carboxin.[2][8]

-

Oxidation: Finally, Carboxin is treated with an oxidizing agent, typically hydrogen peroxide in acetic acid, to oxidize the sulfide to a sulfone, yielding this compound.[2][4][8]

References

- 1. primaryinfo.com [primaryinfo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. History and development of fungicides and their generations | PPTX [slideshare.net]

- 4. eagri.org [eagri.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. This compound (Ref: F 461) [sitem.herts.ac.uk]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Buy this compound | 5259-88-1 [smolecule.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxycarboxin, a systemic fungicide of the oxathiin carboxamide class, has long been a tool in the management of fungal diseases in agriculture. Its primary and most potent activity is directed against a specific group of fungi, primarily within the phylum Basidiomycota. This technical guide provides an in-depth analysis of the primary fungal pathogens targeted by this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. Furthermore, this guide illustrates the key metabolic and cellular pathways affected by this compound, offering a comprehensive resource for researchers and professionals in the field of fungicide science and development.

Primary Fungal Pathogens Targeted by this compound

This compound exhibits a selective spectrum of activity, primarily targeting fungi belonging to the phylum Basidiomycota . Within this phylum, it is particularly effective against the orders Pucciniales (rusts) and Ustilaginales (smuts) . The soil-borne fungus Rhizoctonia solani is also a notable target.

Key pathogenic genera and species controlled by this compound include:

-

Puccinia spp. (Rusts): This genus comprises some of the most destructive plant pathogens, causing rust diseases on a wide variety of crops. This compound has demonstrated efficacy against species such as Puccinia striiformis (stripe rust or yellow rust) on cereals.[1]

-

Uromyces spp. (Rusts): This genus includes the causal agent of bean rust, Uromyces appendiculatus, a significant pathogen in bean-producing regions worldwide.

-

Phakopsora spp. (Rusts): Notably, this includes Phakopsora pachyrhizi, the causal agent of Asian soybean rust, a devastating disease of soybean.

-

Ustilago spp. (Smuts): These fungi are responsible for smut diseases in cereals, such as loose smut of barley caused by Ustilago nuda.

-

Rhizoctonia solani : A soil-borne pathogenic fungus with a wide host range, causing diseases such as damping-off, root rot, and sheath blight.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action of this compound is the inhibition of the enzyme succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.[2][3][4][5] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound competitively inhibits the reduction of ubiquinone.[3] This blockage of the electron flow disrupts the fungus's ability to produce ATP through oxidative phosphorylation, leading to a severe energy deficit and ultimately, fungal cell death. This targeted action on a crucial metabolic enzyme accounts for its high efficacy against susceptible fungi.

Quantitative Efficacy Data

| Fungal Species | Parameter | Value (µM) | Reference |

| Rhizoctonia solani | IC50 (SDH inhibition) | 6.8 | [Source] |

| Ustilago maydis | IC50 (SDH inhibition) | 8.0 | [Source] |

Note: IC50 values refer to the concentration required to inhibit 50% of the enzyme activity in vitro. Further research is needed to establish a comprehensive database of MIC and EC50 values for this compound against a wider range of rust and smut fungi.

Qualitative field trial data has demonstrated the excellent control of this compound against bean rust (Uromyces appendiculatus) when applied at a rate of 2.5 kg active ingredient per hectare.

Experimental Protocols

Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A2)

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, such as rusts, using a broth microdilution method.

Materials:

-

This compound stock solution (prepared in a suitable solvent, e.g., DMSO)

-

RPMI-1640 broth medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Fungal inoculum (spore suspension)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to induce sporulation.

-

Harvest spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

-

Filter the spore suspension through sterile gauze to remove mycelial fragments.

-

Adjust the spore concentration to 0.4 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer or spectrophotometer.

-

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plates to achieve a range of final concentrations.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

-

Include a growth control well (inoculum without fungicide) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at a suitable temperature (e.g., 28-35°C) for a duration appropriate for the fungal species being tested (typically 48-96 hours for most filamentous fungi).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.

-

Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol describes a method to measure the inhibitory effect of this compound on SDH activity. The assay is based on the reduction of a tetrazolium salt (e.g., INT or MTT) or a dye (e.g., DCPIP) by SDH, which results in a color change that can be quantified spectrophotometrically.

Materials:

-

Mitochondrial fraction or cell lysate from the target fungus

-

This compound solutions of varying concentrations

-

Assay Buffer (e.g., phosphate buffer, pH 7.2)

-

Substrate solution (Sodium Succinate)

-

Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Fungal Extract:

-

Homogenize fungal mycelia in an ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris. The supernatant can be used directly, or a mitochondrial fraction can be isolated through differential centrifugation for a more specific assay.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the assay buffer, fungal extract, and different concentrations of this compound.

-

Include a control without this compound.

-

-

Initiation of Reaction:

-

Add the sodium succinate substrate to all wells to start the reaction.

-

Immediately add the electron acceptor (DCPIP).

-

-

Measurement:

-

Measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to the SDH activity.

-

-

Data Analysis:

-

Calculate the percentage inhibition of SDH activity for each this compound concentration compared to the control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.

-

Visualizations of Pathways and Workflows

Mechanism of Action: Inhibition of the Mitochondrial Electron Transport Chain

Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Downstream Cellular Consequences of SDH Inhibition

Caption: Cellular consequences of Succinate Dehydrogenase inhibition.

Conclusion

This compound remains a relevant fungicide due to its specific and potent activity against key Basidiomycete pathogens, particularly rusts and smuts. Its well-defined mechanism of action, the inhibition of succinate dehydrogenase, provides a clear basis for understanding its fungicidal effects. While more extensive quantitative efficacy data would be beneficial for resistance management and dose optimization, the available information and established experimental protocols provide a solid foundation for further research and development in the field of antifungal agents. The downstream cellular consequences of SDH inhibition, including the induction of oxidative stress and the potential activation of general stress response pathways, offer further avenues for investigating the complex interplay between fungicides and fungal physiology. This technical guide serves as a comprehensive resource to aid in these ongoing scientific endeavors.

References

- 1. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Systemic Fungicidal Activity of Oxycarboxin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxycarboxin, a systemic fungicide belonging to the oxathiin carboxamide group, has been a significant tool in the management of fungal diseases in various crops, particularly those caused by rust and smut fungi. Its efficacy stems from its ability to be absorbed by the plant and translocated within its vascular system, providing both protective and curative action against pathogens. This technical guide provides an in-depth analysis of the systemic fungicidal activity of this compound, detailing its mechanism of action, uptake and translocation within plants, and metabolic fate. The document summarizes key quantitative data on its efficacy, presents detailed experimental protocols for its evaluation, and visualizes the underlying biological and experimental processes.

Mechanism of Action

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (respiratory complex II) of fungi.[1] By targeting SDH, this compound disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.[1]

The following diagram illustrates the signaling pathway of this compound's inhibitory action on succinate dehydrogenase.

References

An In-depth Technical Guide on the Core Mode of Action of Oxathiin Systemic Fungicides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxathiin systemic fungicides, a class of agricultural and research compounds, exert their fungicidal activity through a highly specific and potent mechanism of action. The primary molecular target of these compounds is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, oxathiins effectively disrupt cellular respiration and energy production, leading to the cessation of fungal growth and eventual cell death. This guide provides a detailed technical overview of this mode of action, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and experimental workflows.

The Primary Molecular Target: Succinate Dehydrogenase (SDH)

The definitive mode of action for oxathiin fungicides is the inhibition of succinate dehydrogenase (SDH, EC 1.3.5.1).[1][2][3][4] SDH is a crucial enzyme complex embedded in the inner mitochondrial membrane, where it plays a dual role in cellular metabolism.[2] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons from succinate to the ubiquinone (Q) pool in the mETC.[2]

Oxathiin compounds, with carboxin being the archetypal example, act as potent inhibitors of this enzyme.[1][2][3] The primary site of action is believed to be the ubiquinone-binding site (Qp site) of the SDH complex.[1][2] By binding to this site, oxathiins competitively inhibit the binding of the natural substrate, ubiquinone, thereby blocking the electron flow from succinate.[2] This disruption of the electron transport chain halts ATP synthesis via oxidative phosphorylation, ultimately leading to fungal cell death.[2]

Biochemical Consequences of SDH Inhibition

The inhibition of SDH by oxathiins leads to a cascade of metabolic disruptions within the fungal cell. At concentrations that inhibit growth, carboxin and its analogue oxycarboxin have been shown to inhibit the respiration of sensitive Basidiomycetes such as Rhizoctonia solani, Ustilago nuda, and Ustilago maydis.[5]

Furthermore, the inhibition of the TCA cycle has broader implications for cellular metabolism. Carboxin has been observed to inhibit the incorporation of phenylalanine into protein by approximately 30% and the incorporation of uracil into RNA by about 75%, indicating a significant impact on macromolecular synthesis, likely as a secondary effect of energy deprivation.[5] In some organisms like yeast, it has been suggested that the primary growth inhibition by carboxin is due to the inhibition of protein synthesis.[6]

Structure-Activity Relationships

The fungicidal efficacy of oxathiin derivatives is intrinsically linked to their molecular structure. Modifications to both the oxathiin and the anilide rings can significantly alter their activity.

For instance, the oxidation state of the sulfur atom in the oxathiin ring plays a crucial role. Carboxin (a dihydro-oxathiin) is generally more potent in inhibiting succinate oxidation than its sulfone analog, this compound.[7][8] However, this compound often provides better long-lasting chemotherapeutic activity in planta, which is attributed to its greater stability.[7] The monoxide analog of carboxin is less effective at inhibiting SDH than both carboxin and this compound.[8][9]

Substitutions on the anilide ring also influence fungitoxicity. The 3'-methyl analog of carboxin has been shown to be more fungitoxic than carboxin itself.[7] Conversely, the introduction of electron-withdrawing groups like a nitro (NO2) group on the anilino moiety renders the compounds inactive against all fungi studied.[7]

Quantitative Data on SDH Inhibition

The inhibitory potency of oxathiin fungicides against SDH has been quantified in several studies. The data presented below summarizes key findings from research on the effects of carboxin and its analogs on mitochondrial function.

| Compound | Fungal Species | Mitochondrial Preparation | Assay | Inhibition Value (Ki or % Inhibition) | Reference |

| Carboxin | Ustilago maydis | Isolated Mitochondria | Succinate Oxidation | Ki = 0.32 µM (non-competitive inhibition) | [8] |

| Carboxin | Ustilago maydis | Isolated Mitochondria | Succinate-Cytochrome c Reductase | Inhibition at 100 µM | [9] |

| Carboxin | Saccharomyces cerevisiae | Isolated Mitochondria | Succinate-Cytochrome c Reductase | Inhibition at 100 µM | [9] |

| Carboxin | Ustilago maydis | Isolated Mitochondria | Succinate-Coenzyme Q Reductase | Inhibited | [9] |

| Carboxin | Ustilago maydis | Isolated Mitochondria | Succinate-DCIP Reductase | Very effective inhibition | [9] |

| This compound | Ustilago maydis | Isolated Mitochondria | Succinate Oxidation | Less effective than carboxin (7.5 µM for 70.5% inhibition vs. 1.5 µM for 74% with carboxin) | [8] |

| Carboxin Monoxide | Ustilago maydis | Isolated Mitochondria | Succinate Oxidation | Much less effective than carboxin and this compound | [8] |

Experimental Protocols

The following sections detail the generalized methodologies employed in the key experiments that elucidated the mode of action of oxathiin fungicides.

Isolation of Fungal Mitochondria

A common procedure for isolating mitochondria from fungal cells for studying the effects of fungicides involves the following steps:

-

Cell Culture and Harvesting: Fungal mycelia are grown in a suitable liquid medium and harvested during the exponential growth phase by filtration.

-

Protoplast Formation: The fungal cell walls are enzymatically digested to produce protoplasts. This is a critical step for gentle cell lysis.

-

Homogenization: Protoplasts are suspended in an ice-cold isolation buffer (typically containing mannitol or sucrose for osmotic stability, EDTA to chelate metal ions, and a buffering agent like Tris-HCl) and homogenized using a Dounce homogenizer or a similar gentle method.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin is used to pellet cell debris and nuclei. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

-

Washing: The mitochondrial pellet is washed one or more times with the isolation buffer to remove cytosolic contaminants. The final mitochondrial pellet is resuspended in a minimal volume of the buffer for subsequent assays.

Measurement of Mitochondrial Respiration (Succinate Oxidation)

The effect of oxathiin fungicides on mitochondrial respiration is typically measured using an oxygen electrode in a sealed, temperature-controlled chamber.

-

Reaction Mixture: A reaction buffer containing the isolated mitochondria, a respiratory substrate (e.g., succinate), and other components like ADP (to stimulate state 3 respiration) is prepared.

-

Oxygen Consumption Measurement: The rate of oxygen consumption is monitored polarographically. The baseline rate of respiration (state 4) is established, followed by the addition of ADP to induce state 3 respiration (active ATP synthesis).

-

Inhibitor Addition: The oxathiin fungicide, dissolved in a suitable solvent (e.g., ethanol or DMSO), is added to the reaction chamber, and the change in the rate of oxygen consumption is recorded. The degree of inhibition is calculated by comparing the rates before and after the addition of the fungicide.

Succinate Dehydrogenase (SDH) Activity Assays

The direct inhibitory effect of oxathiins on SDH activity can be measured spectrophotometrically using artificial electron acceptors.

-

Enzyme Source: Intact or disrupted mitochondria can be used as the source of SDH.

-

Reaction Mixture: The reaction mixture typically includes a buffer, the substrate succinate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP) or phenazine methosulfate (PMS) in combination with DCIP.

-

Assay Principle: The reduction of the electron acceptor by SDH leads to a change in its absorbance at a specific wavelength, which can be monitored over time. For example, the reduction of DCIP results in a decrease in absorbance at 600 nm.

-

Inhibition Studies: The assay is performed in the presence and absence of the oxathiin fungicide to determine its effect on the rate of the reaction. The inhibitor concentration that causes 50% inhibition (IC50) or the inhibition constant (Ki) can be calculated from these measurements.

Visualizations

Signaling Pathway of Oxathiin Fungicide Action

References

- 1. Carboxin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytopathology 1970 | Mode of Action of Oxathiin Systemic Fungicides. I. Effect of Carboxin and this compound on the General Metabolism of Several Basidiomycetes [apsnet.org]

- 6. ias.ac.in [ias.ac.in]

- 7. apsnet.org [apsnet.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Mode of action of oxathiin systemic fungicides. V. Effect on electron transport system of Ustilago maydis and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxycarboxin's Disruption of Fungal Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxycarboxin, a systemic fungicide, effectively controls a range of fungal pathogens by targeting a critical juncture in cellular energy production: mitochondrial respiration. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's fungicidal activity, with a focus on its inhibitory effects on the fungal mitochondrial electron transport chain. We will explore its primary molecular target, the resulting quantitative impacts on key respiratory parameters, and detailed methodologies for replicating and expanding upon these findings. This document is intended to serve as a comprehensive resource for researchers in agrochemical development, fungal physiology, and mitochondrial biology.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound belongs to the carboxamide class of fungicides and its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle with the respiratory chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone (Coenzyme Q) pool in the electron transport chain.[1][2]

This compound acts as a potent and specific inhibitor of SDH. It binds to the ubiquinone-binding site (Q-site) of the enzyme complex, thereby physically obstructing the binding of the natural substrate, ubiquinone.[1][2] This blockage effectively halts the flow of electrons from succinate to the downstream components of the electron transport chain (Complex III and Complex IV). The consequences of this inhibition are twofold:

-

Disruption of the Electron Transport Chain: The cessation of electron flow from Complex II leads to a collapse of the proton gradient across the inmitochondrial membrane, which is essential for ATP synthesis.

-

Inhibition of the Tricarboxylic Acid (TCA) Cycle: The inability to regenerate fumarate from succinate leads to a feedback inhibition of the TCA cycle, further crippling the cell's metabolic capacity.

The ultimate result is a severe depletion of cellular ATP, leading to the inhibition of fungal growth and, eventually, cell death.

Quantitative Data on the Inhibition of Fungal Mitochondrial Respiration

The inhibitory effect of this compound on fungal succinate dehydrogenase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of an inhibitor.

| Fungal Species | Target Enzyme/Process | IC50 (µM) | Reference |

| Rhizoctonia solani | Succinate Dehydrogenase | 6.8 | [3] |

| Ustilago maydis | Succinate Dehydrogenase | 8.0 | [3] |

| Ustilago maydis | Succinate-Cytochrome c Reductase | ~10 | [4] |

| Saccharomyces cerevisiae | Succinate-Cytochrome c Reductase | >100 | [4] |

Note: The higher IC50 value in Saccharomyces cerevisiae indicates its lower sensitivity to this compound compared to the basidiomycete fungi.

Further studies have demonstrated that this compound effectively inhibits various segments of the electron transport chain that are dependent on succinate oxidation.

| Fungal Species | Inhibited Process | This compound Concentration (µM) | % Inhibition | Reference |

| Ustilago maydis | Succinate-Coenzyme Q Reductase | 100 | ~75% | [4] |

| Ustilago maydis | Succinate-DCIP Reductase | 100 | ~90% | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on fungal mitochondrial respiration, based on the protocols described by Ulrich and Mathre (1972).

Fungal Culture and Mitochondrial Isolation

-

Fungal Growth:

-

Culture the desired fungal species (e.g., Ustilago maydis, Rhizoctonia solani) in a suitable liquid medium (e.g., potato dextrose broth) with shaking at 25°C until sufficient mycelial growth is achieved.

-

-

Harvesting and Washing:

-

Harvest the mycelia by filtration or centrifugation.

-

Wash the mycelia several times with a cold isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

-

-

Cell Disruption:

-

Resuspend the washed mycelia in fresh, cold isolation buffer.

-

Disrupt the fungal cells by mechanical means, such as grinding with glass beads in a mortar and pestle or using a bead beater. All steps should be performed at 4°C.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet cell debris, nuclei, and unbroken cells.

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

-

Discard the supernatant.

-

-

Mitochondrial Pellet Washing and Resuspension:

-

Gently wash the mitochondrial pellet with the isolation buffer and re-centrifuge at high speed.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., 0.25 M sucrose, 10 mM potassium phosphate buffer pH 7.4).

-

-

Protein Determination:

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or Lowry assay. This is crucial for normalizing enzyme activity measurements.

-

Measurement of Mitochondrial Respiration (Oxygen Consumption)

Mitochondrial respiration can be measured polarographically using a Clark-type oxygen electrode in a thermostatically controlled chamber.

-

Reaction Mixture:

-

Prepare a reaction mixture in the oxygen electrode chamber containing an appropriate assay buffer, the isolated mitochondria (at a known protein concentration), and the respiratory substrate (e.g., 10 mM succinate).

-

-

Initiation of Respiration:

-

Record the basal rate of oxygen consumption (State 4 respiration).

-

Initiate State 3 respiration by adding a known amount of ADP (e.g., 100-200 µM).

-

-

Inhibitor Studies:

-

To determine the effect of this compound, add varying concentrations of the inhibitor (dissolved in a suitable solvent like ethanol or DMSO) to the reaction chamber and record the rate of oxygen consumption.

-

Calculate the percent inhibition relative to the control (without inhibitor).

-

-

Calculation of Respiratory Control Ratio (RCR):

-

RCR is a measure of the tightness of coupling between respiration and oxidative phosphorylation. It is calculated as the ratio of the State 3 respiration rate to the State 4 respiration rate. A decrease in the RCR in the presence of an inhibitor can indicate uncoupling or inhibition of the electron transport chain.

-

Spectrophotometric Enzyme Assays

The activities of specific segments of the electron transport chain can be measured spectrophotometrically by monitoring the reduction of artificial electron acceptors.

-

Succinate-Cytochrome c Reductase Activity:

-

Principle: This assay measures the combined activity of Complex II and Complex III by following the reduction of cytochrome c at 550 nm.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, potassium cyanide (KCN) to inhibit cytochrome c oxidase, oxidized cytochrome c, and isolated mitochondria.

-

Reaction Initiation: Start the reaction by adding succinate.

-

Inhibitor Studies: Pre-incubate the mitochondria with this compound before adding succinate to determine its inhibitory effect.

-

Calculation: Calculate the rate of cytochrome c reduction using the molar extinction coefficient of reduced cytochrome c.

-

-

Succinate-Coenzyme Q Reductase Activity:

-

Principle: This assay measures the activity of Complex II by using a synthetic analogue of coenzyme Q (e.g., Coenzyme Q2) as the electron acceptor. The reduction of Coenzyme Q2 can be monitored at 275 nm.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, KCN, Coenzyme Q2, and isolated mitochondria.

-

Reaction Initiation: Start the reaction by adding succinate.

-

Inhibitor Studies: Add this compound to the reaction mixture to determine its effect on the rate of Coenzyme Q2 reduction.

-

-

Succinate-DCIP Reductase Activity:

-

Principle: This assay uses the artificial electron acceptor 2,6-dichlorophenolindophenol (DCIP), which is reduced by Complex II. The reduction of DCIP is monitored by the decrease in absorbance at 600 nm.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, KCN, DCIP, and isolated mitochondria.

-

Reaction Initiation: Start the reaction by adding succinate.

-

Inhibitor Studies: Determine the effect of this compound on the rate of DCIP reduction.

-

Conclusion

This compound's efficacy as a fungicide is rooted in its specific and potent inhibition of succinate dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain. By blocking the transfer of electrons from succinate to ubiquinone, this compound disrupts both the electron transport chain and the TCA cycle, leading to a critical energy deficit within the fungal cell. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate details of this mechanism, explore potential resistance mechanisms, and guide the development of novel antifungal agents targeting mitochondrial respiration. The provided visualizations of the mechanism and experimental workflows offer a clear conceptual framework for understanding and replicating these important studies.

References

- 1. Mode of Action of Oxathiin Systemic Fungicides V. Effect on Electron Transport System of <i>Ustilago maydis</i> and <i>… [ouci.dntb.gov.ua]

- 2. Phytopathology 1970 | Mode of Action of Oxathiin Systemic Fungicides. I. Effect of Carboxin and this compound on the General Metabolism of Several Basidiomycetes [apsnet.org]

- 3. Mode of action of oxathiin systemic fungicides. V. Effect on electron transport system of Ustilago maydis and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of Action of Oxathiin Systemic Fungicides V. Effect on Electron Transport System of Ustilago maydis and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Oxycarboxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of Oxycarboxin, a systemic fungicide. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and where available, detailed experimental methodologies are provided.

Chemical Identity and Structure

This compound, a member of the oxathiin carboxamide class of fungicides, is chemically identified as 6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide.[1][2] Its systemic fungicidal activity is primarily attributed to the inhibition of the succinate dehydrogenase (SDHI) enzyme in the mitochondrial electron transport chain of fungi.[1][3][4][5]

| Identifier | Value |

| IUPAC Name | 6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide[1][2] |

| CAS Number | 5259-88-1[1][2][3] |

| Molecular Formula | C₁₂H₁₃NO₄S[1][2][6] |

| Molecular Weight | 267.30 g/mol [1][2][6][7] |

| Canonical SMILES | CC1=C(C(=O)NC2=CC=CC=C2)S(=O)(=O)CCO1[1] |

| InChI Key | AMEKQAFGQBKLKX-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its formulation, application, and understanding its environmental fate. The following tables summarize the key physicochemical data for this compound.

General Physical Properties

| Property | Value |

| Appearance | Off-white to white crystalline solid[1][2][7] |

| Melting Point | 119.5 - 121.5 °C[2][8] |

| Boiling Point | 527.6 ± 50.0 °C (Predicted)[9] |

| Density | 1.41 g/cm³[1][2] |

| Vapor Pressure | 4.20 x 10⁻⁸ mmHg at 25 °C[1][2] |

Solubility

| Solvent | Solubility | Temperature |

| Water | 1400 mg/L[1][2][8] | 25 °C |

| Acetone | 83.7 g/L[1] | - |

| Hexane | 8.8 g/L[1] | - |

| Benzene | 34 g/kg[9] | 25 °C |

| Ethanol | 30 g/kg[9] | 25 °C |

| Methanol | 70 g/kg[9] | 25 °C |

| Dimethyl Sulfoxide | 2230 g/kg[9] | 25 °C |

Partition and Dissociation Constants

| Property | Value |

| Octanol-Water Partition Coefficient (log Kow) | 0.772[2][8] |

| pKa | 11.26 ± 0.70 (Predicted)[9] |

Experimental Protocols